molecular formula C12H9N3O B1265924 N-(4-(2,2-Dicyanovinyl)phenyl)acetamide CAS No. 26088-79-9

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide

Cat. No.: B1265924
CAS No.: 26088-79-9
M. Wt: 211.22 g/mol
InChI Key: HDJOIOGUBRECCC-UHFFFAOYSA-N
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Description

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is an organic compound with the molecular formula C12H9N3O It is characterized by the presence of a dicyanovinyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide typically involves the reaction of 4-aminobenzonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.

    Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanovinyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,2-Dicyanovinyl)phenyl)benzamide
  • N-(4-(2,2-Dicyanovinyl)phenyl)propionamide
  • N-(4-(2,2-Dicyanovinyl)phenyl)butyramide

Uniqueness

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is unique due to the presence of both the dicyanovinyl and acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2,2-dicyanoethenyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-9(16)15-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJOIOGUBRECCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180716
Record name Acetanilide, 4'-(2,2-dicyanovinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26088-79-9
Record name N-[4-(2,2-Dicyanoethenyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26088-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 4'-(2,2-dicyanovinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026088799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26088-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56077
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 4'-(2,2-dicyanovinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

32.6 g (0.2 mol) of 4-acetaminobenzaldehyde and 13.74 g (0.208 mol) of malononitrile are initially charged in 140 ml of ethanol, and 24 drops of piperidine are added. The mixture is stirred at reflux for 30 min. After cooling, the crystals are filtered off with suction and dried.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
13.74 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

311.4 g (1.9 mol) of 4-acetaminobenzaldehyde and 131 g (1.99 mol) of malonitrile are initially introduced in 1 330 ml of ethanol, and 6 ml of piperidine are then added. The mixture is stirred under reflux for 30 minutes. After cooling down to room temperature, the crystals are filtered off with suction and dried.
Quantity
311.4 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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